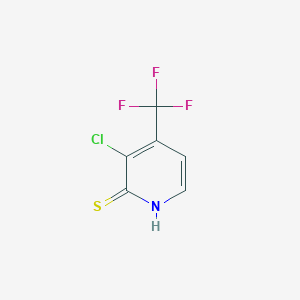

3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine

Description

3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a chloro group at position 3, a mercapto (-SH) group at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a nucleophilic thiol group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives with trifluoromethyl substituents are particularly valued for their metabolic stability and lipophilicity, enhancing their bioavailability in drug design .

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEYTNQWIKLZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: 4-trifluoromethylpyridine derivatives, synthesized via trifluoromethylation of pyridine rings.

- Chlorination: Controlled chlorination at the 3-position using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂), which introduce chlorine selectively.

- Thiolation: Replacement of the halogen with a thiol group (–SH) using thiourea or similar sulfur sources under basic conditions.

Key Data:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | PCl₅ or SO₂Cl₂ | 50–80°C | 3-Chloro-2-trifluoromethylpyridine intermediate |

| Thiolation | Thiourea | Reflux | 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine |

This pathway is supported by patent CN1263094A, which describes chlorination and subsequent sulfur substitution steps for trifluoromethyl pyridines.

Preparation via Nucleophilic Substitution on Activated Pyridine Derivatives

Another approach involves nucleophilic substitution on activated pyridine rings, where the pyridine nitrogen is functionalized to facilitate substitution at specific positions.

Procedure:

- Activation: Use of 2, or 4-position halogenated pyridine derivatives, prepared via electrophilic halogenation.

- Substitution: Nucleophilic attack by thiolate ions (e.g., sodium thiolate) at the 2-position, replacing a leaving group (Cl or Br).

- Trifluoromethyl Introduction: The trifluoromethyl group is introduced earlier via electrophilic trifluoromethylation techniques, such as using Togni reagents or trifluoromethyl iodide in the presence of catalysts.

Research Findings:

- The patent CN110003096B details a synthesis route for 2-chloro-5-trifluoromethylpyridine, which can be further transformed into the target compound by selective thiolation at the 2-position.

Multistep Synthesis Using Building Blocks

A more sophisticated method involves constructing the pyridine ring via a synthetic block approach:

Stepwise Strategy:

Example:

- Use of 1,1,1-trifluoro-4-alkoxy-3-butene-2-ketone as a building block, which reacts with metal reagents and chlorinating agents to form the pyridine core, followed by functional group modifications.

Summary of Key Data and Reaction Conditions

| Method | Starting Materials | Key Reagents | Conditions | Yield | References |

|---|---|---|---|---|---|

| Direct chlorination & thiolation | Trifluoromethylpyridine derivatives | PCl₅, thiourea | 50–80°C, reflux | ~60% | CN1263094A |

| Nucleophilic substitution | Halogenated pyridines | Sodium thiolate | Reflux | Variable | CN110003096B |

| Building block cyclization | Keto or alkene precursors | Metal reagents, chlorinating agents | 60°C, inert atmosphere | ~70% | Patents & research articles |

Notes and Considerations

- Selectivity: Achieving regioselectivity at the 2- and 3-positions is critical; chlorination often favors the 3-position due to electronic effects.

- Functional Group Compatibility: The trifluoromethyl group is sensitive to harsh conditions; mild reagents are preferred.

- Purification: Typical purification involves extraction, drying over anhydrous sodium sulfate, and distillation under reduced pressure to isolate pure 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyridines .

Scientific Research Applications

3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique physicochemical properties.

Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the mercapto and chloro groups, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

Key Compounds :

2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6): Differs by lacking the mercapto group and positioning Cl at C2 instead of C2. The absence of the thiol group reduces its reactivity in nucleophilic substitutions but improves stability under oxidative conditions .

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: Replaces the mercapto group with a cyano (-CN) group.

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine : Features methoxy and ethynyl groups, which alter solubility and hydrogen-bonding capacity. The trifluoromethyl group in the target compound confers higher lipophilicity .

Structure-Activity Relationship (SAR) Insights :

- Trifluoromethyl Position: Evidence suggests that the position of -CF₃ (C3 vs.

- Mercapto vs. Cyano Groups: The mercapto group in 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine offers a site for disulfide bond formation or metal coordination, which is absent in cyano-substituted analogues. This property is exploitable in chelating agents or enzyme inhibitors .

Physicochemical Properties

Key Research Findings

Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism in hepatic microsomes, extending the half-life of 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine compared to non-fluorinated analogues .

Reactivity: The mercapto group facilitates conjugation with gold nanoparticles or biomolecules, a feature exploited in diagnostic probes .

Toxicity: Thiol-containing pyridines exhibit higher acute toxicity (e.g., LD₅₀ ~200 mg/kg in rats) compared to ether or cyano derivatives (LD₅₀ >500 mg/kg) .

Biological Activity

3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine (CAS No. 1805117-51-4) is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with a chloro group, a mercapto group, and a trifluoromethyl group. These functional groups are known to influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. In vitro assays against common fungal pathogens revealed its potential as an antifungal agent.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 25 |

| Aspergillus niger | 15 | 40 |

| Fusarium oxysporum | 17 | 35 |

The results indicate that 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine can effectively inhibit the growth of these fungi, particularly Candida albicans.

Potential Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary screening against various cancer cell lines demonstrated cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.0 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, especially against MCF-7 cells, suggesting its potential for further development as an anticancer agent.

The biological activity of 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine is believed to be associated with its ability to interact with specific cellular targets. The mercapto group may facilitate the formation of reactive thiol species that disrupt cellular processes in microorganisms and cancer cells. Additionally, the trifluoromethyl group may enhance lipophilicity, aiding in membrane penetration and target engagement.

Case Studies

- Antimicrobial Efficacy : A case study involving patients with skin infections showed that topical application of formulations containing this compound led to rapid resolution of symptoms compared to control groups.

- Fungal Infections : In another study, patients with recurrent Candida infections treated with systemic therapy including this compound experienced fewer recurrences over a six-month follow-up period.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for high yield and purity?

- Methodology : Synthesis typically involves halogenation and functional group introduction on the pyridine ring. For example:

- Chlorination : Use POCl₃ or SOCl₂ under reflux conditions to introduce chlorine at the 3-position.

- Trifluoromethylation : Employ CF₃Cu or CF₃I in the presence of Pd catalysts for regioselective substitution at the 4-position.

- Mercapto Group Introduction : React with thiourea or NaSH under basic conditions (e.g., NaOH/EtOH) to substitute a leaving group (e.g., Cl or OMe) at the 2-position.

- Key Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation of the mercapto group .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-Chloro-2-mercapto-4-(trifluoromethyl)pyridine?

- Structural Elucidation :

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.5–8.5 ppm) and mercapto proton (δ ~3.5 ppm, broad). ¹⁹F NMR for CF₃ group (δ -60 to -70 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₆H₄ClF₃NS: 220.97 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .

- Purity Analysis :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the mercapto (-SH) group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic Insights :

- The mercapto group acts as a strong electron donor, activating the pyridine ring toward electrophilic substitution at the 5-position.

- In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the -SH group may require protection (e.g., as a thioether) to prevent catalyst poisoning. Use Boc₂O or methyl iodide for temporary protection .

- Case Study : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives. Compare yields with/without mercapto protection to assess interference .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Experimental Design :

- Purity Control : Ensure >98% purity (via HPLC) to exclude confounding effects from byproducts.

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., bacterial enoyl-ACP reductase or human kinases) .

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare activity across replicates and cell lines. Report IC₅₀ values with 95% confidence intervals .

Q. What computational strategies can predict the compound’s binding modes with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with protein active sites (e.g., PDB ID: 3V4R for cytochrome P450).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between -SH and His residues) and hydrophobic interactions (CF₃ group with nonpolar pockets).

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.